molecular formula C21H21N3OS B024751 3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone CAS No. 104123-89-9

3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone

Cat. No. B024751
CAS RN: 104123-89-9
M. Wt: 363.5 g/mol
InChI Key: DVJSNCOJTQVDNK-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as DCT or DCTN and belongs to the thiazolidinone family of compounds. DCT has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of DCT is not fully understood. However, it is believed that DCT induces apoptosis in cancer cells by activating the intrinsic pathway. DCT has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DCT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. DCT has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cancer cell survival and proliferation. In addition, DCT has been shown to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCT in lab experiments is its low toxicity and high selectivity towards cancer cells. However, one of the limitations of using DCT is its poor solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on DCT. One potential direction is to investigate the synergistic effects of DCT with other anticancer agents. Another direction is to explore the potential of DCT as a drug candidate for the treatment of inflammatory diseases. Additionally, the development of novel formulations of DCT with improved solubility and bioavailability is an area of future research.

Synthesis Methods

The synthesis of DCT involves the reaction of cinnamaldehyde, phenylhydrazine, and dimethylamine with thiosemicarbazide in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

DCT has been extensively studied for its anticancer properties. In vitro studies have shown that DCT induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer. DCT has also been shown to inhibit cancer cell proliferation and migration.
DCT has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, DCT has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

104123-89-9

Product Name

3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

(5E)-3-[(dimethylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21N3OS/c1-23(2)16-24-20(25)19(15-9-12-17-10-5-3-6-11-17)26-21(24)22-18-13-7-4-8-14-18/h3-15H,16H2,1-2H3/b12-9+,19-15+,22-21?

InChI Key

DVJSNCOJTQVDNK-UHFFFAOYSA-N

Isomeric SMILES

CN(C)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3

SMILES

CN(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3

Canonical SMILES

CN(C)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3

synonyms

3-((Dimethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidi none

Origin of Product

United States

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